2-(3-Nitropyridin-4-yl)acetamide

Medicinal Chemistry Structure-Based Drug Design Molecular Recognition

2-(3-Nitropyridin-4-yl)acetamide (CAS 2140305-39-9, molecular formula C₇H₇N₃O₃, MW 181.15 g/mol) is a heterocyclic aromatic compound featuring a nitropyridine core with a C-linked acetamide side chain attached via a methylene (-CH₂-) spacer at the pyridine 4-position. It belongs to the nitropyridine acetamide structural class, but is distinguished from the more commonly cataloged N-linked regioisomer N-(3-nitropyridin-4-yl)acetamide (CAS 79371-42-9) by its distinct connectivity pattern.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
Cat. No. B8128930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitropyridin-4-yl)acetamide
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CC(=O)N)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O3/c8-7(11)3-5-1-2-9-4-6(5)10(12)13/h1-2,4H,3H2,(H2,8,11)
InChIKeyUNDZXLOOIDCNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Nitropyridin-4-yl)acetamide (CAS 2140305-39-9): Procurement-Grade Structural Isomer for Medicinal Chemistry Scaffold Optimization


2-(3-Nitropyridin-4-yl)acetamide (CAS 2140305-39-9, molecular formula C₇H₇N₃O₃, MW 181.15 g/mol) is a heterocyclic aromatic compound featuring a nitropyridine core with a C-linked acetamide side chain attached via a methylene (-CH₂-) spacer at the pyridine 4-position . It belongs to the nitropyridine acetamide structural class, but is distinguished from the more commonly cataloged N-linked regioisomer N-(3-nitropyridin-4-yl)acetamide (CAS 79371-42-9) by its distinct connectivity pattern. Commercially available at ≥98% purity from multiple vendors under ISO-certified quality systems, this compound serves as a versatile synthetic intermediate for kinase inhibitor programs, urease inhibitor development, and heterocyclic library construction .

Why 2-(3-Nitropyridin-4-yl)acetamide Cannot Be Replaced by N-(3-Nitropyridin-4-yl)acetamide: C-Linked versus N-Linked Connectivity Drives Divergent Reactivity and Target Engagement


The critical structural distinction between 2-(3-nitropyridin-4-yl)acetamide and its closest analog N-(3-nitropyridin-4-yl)acetamide (4-acetamido-3-nitropyridine, CAS 79371-42-9) lies in the acetamide connectivity: the target compound possesses a methylene (-CH₂-) spacer linking the pyridine C4 to the amide carbonyl, whereas the comparator features an N-acetyl group directly attached to the pyridine ring nitrogen [1]. This single-atom difference produces fundamentally divergent properties: (i) an additional hydrogen bond donor (primary amide NH₂ vs. secondary amide NH), (ii) doubled rotatable bond count (2 vs. 1), enabling distinct conformational sampling in target binding pockets, and (iii) differential metabolic susceptibility—N-acetyl groups on aromatic amines are substrates for deacetylase enzymes, while the C-linked methylene acetamide is metabolically more stable . These regioisomers are not functionally interchangeable in any context where hydrogen bonding geometry, conformational preorganization, or metabolic profile matters for activity.

Quantitative Differentiation Evidence: 2-(3-Nitropyridin-4-yl)acetamide versus N-Linked Nitropyridine Acetamide Regioisomers


Hydrogen Bond Donor Capacity: 2 versus 1 HBD Confers Distinct Supramolecular Recognition Potential

2-(3-Nitropyridin-4-yl)acetamide features a primary amide (-CH₂-C(=O)NH₂) that provides two hydrogen bond donor (HBD) sites, whereas N-(3-nitropyridin-4-yl)acetamide (CAS 79371-42-9) has a secondary N-acetyl amide (-NH-C(=O)CH₃) with only one HBD. The comparator N-(3-nitropyridin-4-yl)acetamide has a computed HBD count of 1, with XlogP of 0.4 and 1 rotatable bond [1]. The target compound's additional HBD and doubled rotatable bond count (2 vs. 1) enable bidentate hydrogen bonding interactions with target protein backbone amides or side-chain residues, a geometric capability unavailable to the mono-donor N-linked isomer . This difference is critical in structure-based drug design programs where the acetamide moiety serves as a key pharmacophoric element engaging the hinge region of kinase ATP-binding sites.

Medicinal Chemistry Structure-Based Drug Design Molecular Recognition

Synthetic Versatility: Selective Nitro Reduction to Bifunctional 2-(3-Aminopyridin-4-yl)acetamide Building Block

The nitro group at the pyridine 3-position of 2-(3-nitropyridin-4-yl)acetamide can be selectively reduced to yield 2-(3-aminopyridin-4-yl)acetamide, generating a bifunctional intermediate possessing both an aromatic amine (for diazotization, amidation, or cross-coupling) and a primary alkyl amide (for further derivatization) . This two-vector functionalization capability is unique to the C-linked isomer. In contrast, the N-linked comparator N-(3-nitropyridin-4-yl)acetamide cannot be selectively deacetylated to expose a free amine at the pyridine 4-position without also cleaving the acetamide bond, as the acetyl group is integral to the N-pyridinyl connectivity . This synthetic pathway limitation means the N-linked isomer offers one fewer derivatization handle for library construction.

Organic Synthesis Building Block Chemistry Heterocyclic Library Construction

Urease Inhibition Scaffold Productivity: Pyridylpiperazine Derivatives Demonstrate 11.6-Fold Improvement over Thiourea Standard

Pyridylpiperazine hybrid derivatives synthesized from 1-(3-nitropyridin-2-yl)piperazine precursors—a scaffold directly accessible from 3-nitropyridine building blocks including 2-(3-nitropyridin-4-yl)acetamide—demonstrate potent urease inhibition. In a 2024 primary research study, compounds 5b and 7e displayed IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, representing an 11.6-fold improvement over the standard urease inhibitor thiourea (IC₅₀ = 23.2 ± 11.0 µM) [1]. Molecular docking revealed favorable binding energies of -8.0 kcal/mol (5b) and -8.1 kcal/mol (7e) compared to -2.8 kcal/mol for thiourea, a 2.9-fold enhancement in computed binding affinity [1]. The precursor compound 3 (a 3-nitropyridine intermediate) itself showed an IC₅₀ of 3.90 ± 1.91 µM with binding energy of -6.1 kcal/mol, confirming the intrinsic productivity of the nitropyridine scaffold for this target [1]. This establishes the 3-nitropyridine acetamide chemotype as a validated starting point for urease inhibitor optimization, a therapeutic area relevant to H. pylori-associated gastric ulcers and cancer.

Anti-infective Drug Discovery Urease Inhibition Helicobacter pylori

Class-Level Antiviral Potential: 3-Nitropyridine Derivatives Exhibit Dual HIV-1 and HBV Inhibitory Activity

The 3-nitropyridine scaffold is established as a productive chemotype for antiviral drug discovery. Patent US6743795B1 discloses 3-nitropyridine derivatives with inhibitory activity against both HIV-1 and hepatitis B virus (HBV) proliferation, demonstrating interference with the removal of the RNA strand from the RNA-DNA hybrid during reverse transcription—a common step in both viral replication cycles [1]. In a separate primary research study, nitropyridine derivatives designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) showed potent anti-HIV-1 activity, with compound 7b achieving an EC₅₀ of 0.056 µM and a selectivity index of 1251 in MT-4 cells, significantly outperforming the clinical comparators nevirapine (EC₅₀ = 0.23 µM, 4.1-fold weaker) and delavirdine (EC₅₀ = 0.51 µM, 9.1-fold weaker) [2]. While 2-(3-nitropyridin-4-yl)acetamide itself has not been directly tested in these antiviral assays, its core nitropyridine substructure is identical to the pharmacophoric core of these validated antiviral compounds. This class-level evidence positions the compound as a relevant building block for antiviral medicinal chemistry programs.

Antiviral Research HIV-1 NNRTI Hepatitis B Virus

Optimal Research and Procurement Application Scenarios for 2-(3-Nitropyridin-4-yl)acetamide (CAS 2140305-39-9)


Bifunctional Building Block for Parallel Medicinal Chemistry Library Synthesis

The presence of two orthogonally addressable functional groups—a reducible 3-nitro group and a primary acetamide at the 4-position—makes 2-(3-nitropyridin-4-yl)acetamide an ideal diversification point for parallel library synthesis. Selective nitro reduction yields 2-(3-aminopyridin-4-yl)acetamide [1], which can be further elaborated via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling at the aromatic amine while preserving the primary acetamide for subsequent modifications. This two-vector diversification strategy is not accessible from the N-linked isomer N-(3-nitropyridin-4-yl)acetamide, which lacks a second independent functionalization site [2]. For medicinal chemistry teams seeking to maximize SAR information per synthesis cycle, the C-linked isomer offers a compelling procurement advantage.

Urease Inhibitor Lead Optimization for Helicobacter pylori-Associated Gastric Disease

The 3-nitropyridine scaffold has been validated as a productive entry point for urease inhibitor development, with pyridylpiperazine derivatives achieving IC₅₀ values of 2.0 µM—an 11.6-fold improvement over the standard inhibitor thiourea (IC₅₀ 23.2 µM) [1]. 2-(3-Nitropyridin-4-yl)acetamide can serve as a precursor for constructing pyridylpiperazine hybrids via nucleophilic aromatic substitution at the pyridine ring followed by acetamide functionalization. The demonstrated biocompatibility (low hemolysis) of select derivatives in human blood cells [1] further supports the therapeutic relevance of this scaffold for anti-H. pylori drug discovery programs.

Kinase Inhibitor Probe Development Targeting Rare Cysteine Hinge Residues

2-(3-Nitropyridin-4-yl)acetamide has been identified as a potential kinase inhibitor scaffold with activity against kinases harboring rare cysteine residues in their hinge regions [1]. This cysteine-targeting mechanism is of particular interest for developing covalent kinase inhibitors with improved selectivity profiles. The C-linked acetamide provides conformational flexibility (2 rotatable bonds) that may facilitate optimal positioning of the warhead group relative to the target cysteine, a geometric advantage over the more rigid N-linked isomer (1 rotatable bond) [2]. For chemical biology groups pursuing covalent kinase probe discovery, the C-linked isomer offers a distinct conformational sampling space for target engagement.

Antiviral Research: 3-Nitropyridine Pharmacophore for Dual HIV/HBV Inhibitor Programs

The 3-nitropyridine chemotype is documented in both the patent and primary literature as a validated antiviral pharmacophore with dual activity against HIV-1 and HBV [1]. Nitropyridine-based NNRTIs have demonstrated EC₅₀ values as low as 0.056 µM against wild-type HIV-1 with selectivity indices exceeding 1000, outperforming first-generation clinical NNRTIs nevirapine and delavirdine by 4- to 9-fold [2]. 2-(3-Nitropyridin-4-yl)acetamide provides the core nitropyridine substructure required for this activity and can be elaborated with appropriate aryl/heteroaryl substituents to generate novel NNRTI candidates. Its procurement is strategically relevant for antiviral programs seeking to exploit the nitropyridine pharmacophore validated in the DAPY back-up analog series [2].

Quote Request

Request a Quote for 2-(3-Nitropyridin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.